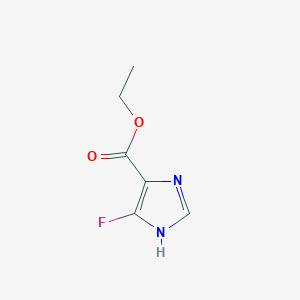

ethyl 5-fluoro-1H-imidazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-fluoro-1H-imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

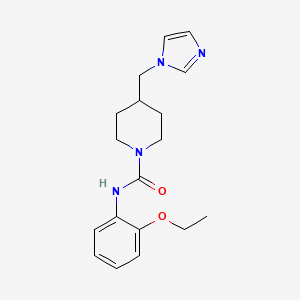

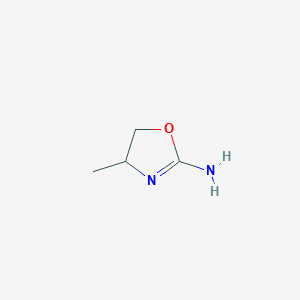

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of imidazole derivatives, including ethyl 5-fluoro-1H-imidazole-4-carboxylate, has been a topic of interest due to their broad range of chemical and biological properties . The Schiemann reaction is one of the main methods used for the production of these compounds .Molecular Structure Analysis

The molecular structure of ethyl 5-fluoro-1H-imidazole-4-carboxylate is represented by the linear formula C6H7FN2O2 . The InChI code for this compound is 1S/C6H7FN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis

Ethyl 5-fluoro-1H-imidazole-4-carboxylate is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . It has a molecular weight of 158.13 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

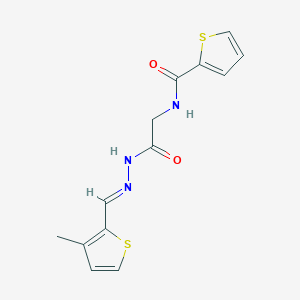

Imidazoles, including ethyl 5-fluoro-1H-imidazole-4-carboxylate, are key components in functional molecules used in medicinal chemistry . They are utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Drug Discovery

This compound exhibits unique properties that enable its utilization in drug discovery. The versatility and utility of imidazoles in various areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Organic Synthesis

Ethyl 5-fluoro-1H-imidazole-4-carboxylate is used in organic synthesis. The bonds constructed during the formation of the imidazole are of particular interest .

Anti-Tuberculosis Agents

A ring-substituted-1H-imidazole-4-carboxylic acid derivative, such as ethyl 5-fluoro-1H-imidazole-4-carboxylate, is shown to act as a new class of anti-tuberculosis agents .

Synthesis of Lanthanide Sulfate-Carboxylates

It may be used in the synthesis of lanthanide sulfate–carboxylates, [Ln (HIMC) (SO 4) (H 2 O)] (Ln = Dy and Eu, HIMC = 4-imidazolecarboxylic acid) by in situ decarboxylation in the presence of Cu (II) ions .

Pharmaceutical Applications

Imidazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of imidazole derivatives, including ethyl 5-fluoro-1H-imidazole-4-carboxylate.

Safety and Hazards

Direcciones Futuras

The future directions for research on ethyl 5-fluoro-1H-imidazole-4-carboxylate and other imidazole derivatives include further exploration of their synthesis methods, chemical properties, and biological activities . There is also interest in their potential applications in the development of new drugs .

Mecanismo De Acción

Target of Action

Ethyl 5-fluoro-1H-imidazole-4-carboxylate, also known as 5-fluoro-1H-Imidazole-4-carboxylic acid ethyl ester, is a chemical compound with the molecular formula C6H7FN2O2 The primary targets of this compound are currently not well-documented in the available literature

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ethyl 5-fluoro-1H-imidazole-4-carboxylate is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C .

Propiedades

IUPAC Name |

ethyl 5-fluoro-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNTZQIMEWDJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoro-1H-imidazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2913732.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2913736.png)

![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)

![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)

![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)